molecular formula C13H16N4O3 B2596914 N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 866135-61-7

N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2596914
CAS No.: 866135-61-7
M. Wt: 276.296
InChI Key: LQYKUMZVIPFTIC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxybenzyl group and a 1,2,4-triazole moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-11-4-3-10(5-12(11)20-2)6-15-13(18)7-17-9-14-8-16-17/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYKUMZVIPFTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas including antiviral, anticancer, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing data from available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.296 g/mol
  • CAS Number : 866135-61-7

The compound features a triazole ring which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

This compound operates through multiple mechanisms:

  • Target Binding : The triazole moiety allows for binding to enzymes and receptors involved in disease pathways.
  • Biochemical Pathways : It has been shown to influence several pathways associated with inflammation, cancer progression, and microbial resistance.

Antiviral Activity

Research indicates that triazole derivatives can exhibit antiviral properties. For instance:

  • Inhibition of Viral Replication : Compounds similar to this compound have demonstrated efficacy against various viral strains by inhibiting key enzymes required for viral replication .

Anticancer Activity

The anticancer potential of triazoles is well-documented:

  • Cytotoxicity Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .
CompoundCell LineIC50 (μM)Reference
Compound AMCF-710
Compound BBel-74025

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy:

  • Broad-Spectrum Efficacy : Studies have reported that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations .
  • Antiviral Research :
    • Another investigation focused on the antiviral activity against HIV. The compound was found to inhibit HIV protease activity effectively, demonstrating potential as an antiretroviral agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives, particularly those bearing heterocyclic or aromatic substituents.

Substituent-Driven Structural and Functional Differences

Compound Core Structure Key Substituents Synthetic Pathway Notable Properties
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Acetamide + 1,2,4-triazole 3,4-Dimethoxybenzyl Likely via substitution of chloroacetamide with 1,2,4-triazole Enhanced lipophilicity due to methoxy groups; potential CNS activity
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) Acetamide + benzo[d]thiazole + triazole 6-Alkoxybenzo[d]thiazole Substitution of chloroacetamide with triazole in DMF/NaOH Broad-spectrum antimicrobial activity reported in analogs
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (49) Acetamide + fluorophenyl-triazole 2-Fluorophenyl, phenylthio Amine intermediate + chloroacetyl chloride Potential cytohesin inhibition; fluorinated aromatic groups enhance metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazole 3,4-Dichlorophenyl Carbodiimide-mediated coupling of arylacetic acid and 2-aminothiazole Crystallographic stability via N–H⋯N hydrogen bonding; penicillin-like activity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Acetamide + quinazolinone 2,4-Dichlorobenzyl, quinazolinone CDI-mediated coupling of carboxylic acid and chloroacetamide Anticonvulsant activity in rodent models

Key Insights from Comparative Analysis

Electronic and Steric Effects :

  • The 3,4-dimethoxybenzyl group in the target compound likely enhances electron-donating properties compared to halogenated (e.g., 3,4-dichlorophenyl ) or fluorophenyl analogs. This may improve solubility but reduce metabolic stability relative to halogenated derivatives.
  • The 1,2,4-triazole moiety, common to all compounds in the table, facilitates hydrogen bonding and metal coordination, critical for biological activity or catalytic applications .

Biological Activity Trends: Antimicrobial Potential: Benzo[d]thiazole derivatives (e.g., 7a–b) exhibit antimicrobial activity, suggesting that the target compound’s triazole-benzyl hybrid structure may share similar properties .

Synthetic Challenges :

  • The target compound’s methoxy groups may complicate purification due to increased hydrophobicity, unlike polar halogenated analogs .
  • Triazole incorporation requires precise stoichiometric control to avoid side products, as seen in analogous syntheses .

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